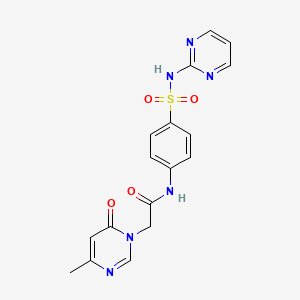

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16N6O4S and its molecular weight is 400.41. The purity is usually 95%.

BenchChem offers high-quality 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research has highlighted the significance of understanding the crystal structures of related compounds. For example, the study of crystal structures of similar compounds revealed insights into their conformation, showing a folded conformation around the methylene C atom, which is crucial for their biological activities. The inclination of the pyrimidine ring to the benzene ring and the presence of intramolecular hydrogen bonds stabilize the structure, suggesting potential implications for designing drugs with enhanced binding affinities (Subasri et al., 2016).

Dual Inhibitory Activities

Another area of interest is the development of compounds with dual inhibitory activities against critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, compounds synthesized from similar pyrimidine scaffolds showed potent dual inhibitory activities, indicating their potential as antitumor agents. The synthesis process and structural features contributing to their high potency were explored, shedding light on the design of new therapeutic agents with dual functionalities (Gangjee et al., 2008).

Herbicide Development

Research on pyrimidinylthiobenzoates, which share structural similarities, has also contributed to the development of herbicides targeting acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis. Through integrating molecular docking and quantitative structure-activity relationship (QSAR) models, the bioactive conformation of such compounds was identified, providing a foundation for designing more effective herbicides (He et al., 2007).

Fluorescence Binding Studies

Investigations into the interactions between similar compounds and proteins, like bovine serum albumin (BSA), through fluorescence and UV–vis spectral studies offer insights into their binding mechanisms. These studies are pivotal for understanding the pharmacokinetics of potential drug molecules and designing compounds with enhanced efficacy and specificity (Meng et al., 2012).

Antitumor Agents

The synthesis and evaluation of related compounds as dual inhibitors of TS and other enzymes underscore their potential as antitumor agents. By exploring different synthetic routes and evaluating their biological activities, researchers have identified compounds that exhibit significant antitumor activities, contributing to the development of new chemotherapy options (Liu et al., 2016).

properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4S/c1-12-9-16(25)23(11-20-12)10-15(24)21-13-3-5-14(6-4-13)28(26,27)22-17-18-7-2-8-19-17/h2-9,11H,10H2,1H3,(H,21,24)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBVVFTWESBDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)

![5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2742243.png)

![3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742245.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742252.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide](/img/structure/B2742255.png)

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)